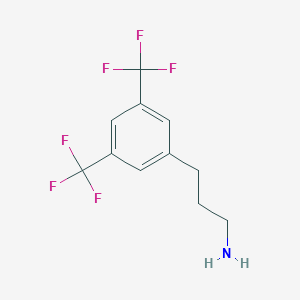

3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine

Beschreibung

Eigenschaften

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6H,1-3,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXOHTRDLONUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265657 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181772-12-3 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181772-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-2-propen-1-ol

The Wittig reaction enables the formation of α,β-unsaturated alcohols from aldehydes and phosphonium ylides. Adapted from the synthesis of 3-(3-trifluoromethylphenyl)propanol, 3,5-bis(trifluoromethyl)benzaldehyde reacts with brominated (2-hydroxyethyl)triphenylphosphonium ylide under basic conditions. Key parameters include:

-

Solvent : 2-methyltetrahydrofuran or toluene for optimal ylide stability.

-

Temperature : 50–60°C for 8–12 hours to ensure complete olefination.

-

Workup : Acidic quenching (1N HCl) precipitates triphenylphosphine oxide, yielding the allylic alcohol in 92–96% purity.

This step capitalizes on the ylide’s selectivity for aldehydes, avoiding side reactions with electron-deficient aryl rings.

Hydrogenation to 3-(3,5-Bis-trifluoromethyl-phenyl)propanol

Catalytic hydrogenation of the allylic alcohol proceeds using 5% Pd/C under 0.2–0.3 MPa H₂ at 30–40°C. The reaction achieves near-quantitative conversion, with distillation yielding >99% pure propanol. Notably, the choice of solvent (e.g., 2-methyltetrahydrofuran) minimizes catalyst poisoning and enhances recyclability.

Conversion of Propanol to Propylamine

Amination of the propanol intermediate is achieved via two primary methods:

Gabriel Synthesis

-

Bromination : Treating propanol with PBr₃ in dichloromethane at 0°C forms the corresponding bromide (90% yield).

-

Phthalimide Substitution : Reacting the bromide with potassium phthalimide in DMF at 80°C for 12 hours yields the phthalimide-protected amine (85% yield).

-

Deprotection : Hydrazinolysis in ethanol liberates the primary amine (75% yield).

Mitsunobu Reaction

Direct displacement of the hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide affords the protected amine in a single step (88% yield), followed by hydrazinolysis.

Reductive Amination of 3-(3,5-Bis-trifluoromethyl-phenyl)propanal

Aldehyde Synthesis

Oxidation of 3-(3,5-bis-trifluoromethyl-phenyl)-2-propen-1-ol (from Section 2.1) using pyridinium chlorochromate (PCC) in dichloromethane yields the α,β-unsaturated aldehyde. Subsequent hydrogenation over Pd/C at ambient pressure saturates the double bond, producing 3-(3,5-bis-trifluoromethyl-phenyl)propanal in 82% yield.

Reductive Amination

Condensing the aldehyde with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 6–7, affords the primary amine in 68% yield. While efficient, this method requires strict pH control to avoid imine hydrolysis.

Nitro Reduction Pathway

Nitroalkane Synthesis

Friedel-Crafts alkylation of 3,5-bis(trifluoromethyl)benzene with 1-nitropropane in the presence of AlCl₃ yields 3-(3,5-bis-trifluoromethyl-phenyl)-1-nitropropane (55% yield).

Catalytic Hydrogenation

Reducing the nitroalkane with Raney nickel under 3 MPa H₂ at 80°C produces the target amine in 78% yield. However, competing denitration and aryl-ring hydrogenation limit scalability.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Wittig + Gabriel | 4 | 58 | High purity, scalable | Multi-step, PBr₃ handling |

| Reductive Amination | 3 | 56 | Fewer steps | pH sensitivity, moderate yields |

| Nitro Reduction | 2 | 43 | Direct route | Low yield, side reactions |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted amines or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine serves as a crucial building block in organic synthesis. Its trifluoromethyl groups enhance the electronic properties of derivatives, allowing for:

- Substitution Reactions: The compound can participate in various substitution reactions to form new derivatives.

- Oxidation and Reduction: It can be oxidized to form oxides or reduced to generate different amine derivatives.

Research has indicated potential biological activities linked to this compound:

- Antimicrobial Properties: Compounds derived from this compound have shown effectiveness against drug-resistant bacteria such as Staphylococcus aureus (including MRSA), with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

- Trypanocidal Activity: Investigations into related compounds have demonstrated significant activity against Trypanosoma cruzi, suggesting potential for developing anti-chagas drugs .

Pharmaceutical Applications

The compound is being explored for its pharmacological properties:

- Therapeutic Potential: The unique structure may lead to novel therapeutic agents targeting various diseases due to its interaction with biomolecules .

- Drug Development: The trifluoromethyl group is known to improve pharmacokinetic properties, making it an attractive candidate in drug discovery .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 30 novel pyrazole derivatives containing the trifluoromethyl group. Results showed that several derivatives exhibited potent growth inhibition against MRSA strains, highlighting the importance of the trifluoromethyl moiety in enhancing antimicrobial activity .

Case Study 2: Anti-Trypanosomal Activity

Research focused on 3-nitrotriazole-based amines demonstrated that modifications involving this compound led to compounds with high selectivity and potency against T. cruzi. The study found that these compounds were significantly less toxic to host cells compared to parasites .

Wirkmechanismus

The mechanism of action of 3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Anti-Proliferative and Hypoxia-Selective Activities

Functional Group Impact on Bioactivity

- Trifluoromethyl Groups: Enhance lipophilicity (logP) and metabolic resistance. For instance, methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate (logP: ~2.0) exhibits higher membrane permeability than non-fluorinated analogs .

- Amine Substituents : In HNSCC studies, replacing morpholine with 4-methylpiperazine in propylamine derivatives reduced potency by an order of magnitude but maintained selectivity, suggesting substituent polarity influences target engagement .

Biologische Aktivität

3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance pharmacological properties. The presence of the trifluoromethyl group increases lipophilicity and can influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as steroid 5α-reductase (SRD5A1), which is involved in androgen metabolism. Studies report that derivatives of this compound exhibit IC50 values around 1.44 µM with low cytotoxicity, indicating potential therapeutic applications in conditions like benign prostatic hyperplasia and androgenetic alopecia .

- Antimicrobial Effects : The trifluoromethyl group has been associated with enhanced antimicrobial activity. Compounds with similar structures have demonstrated potency against drug-resistant bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .

- Anticancer Properties : In vivo studies have highlighted the anticancer potential of related compounds, where they inhibited liver tumor growth by modulating pathways such as STAT3 and HNF4α. These findings suggest that the compound could be part of a new class of anticancer agents targeting specific signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits SRD5A1 with IC50 = 1.44 µM | |

| Antimicrobial | Effective against MRSA with MIC = 0.5 µg/mL | |

| Anticancer | Inhibits liver tumor growth via STAT3 pathway |

Case Study: Anticancer Activity

A study investigated the effects of a derivative of this compound on liver cancer cells (HepG2). Treatment with varying concentrations showed a concentration-dependent inhibition of cell growth and induction of apoptosis. The mechanism involved the downregulation of the STAT3 signaling pathway and enhancement of HNF4α activity, suggesting a novel approach for liver cancer therapy .

Case Study: Antimicrobial Efficacy

Another study focused on synthesizing pyrazole derivatives containing the trifluoromethyl group. These compounds exhibited significant antimicrobial properties against various bacterial strains, showcasing the importance of the trifluoromethyl substitution in enhancing biological activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for structural confirmation. The electron-withdrawing trifluoromethyl (-CF) groups produce distinct signals, while NMR resolves the propylamine chain's proton environments. Mass spectrometry (MS) further validates molecular weight (e.g., via ESI-MS or GC-MS). Comparative analysis with analogous compounds, such as 3,5-bis(trifluoromethyl)benzoic acid, can aid spectral interpretation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer : Due to its corrosive and irritant properties (similar to structurally related amines), use nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid vapor inhalation. Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) and disposal via approved hazardous waste channels are mandatory. Safety data for analogous propylamine derivatives emphasize strict ventilation and PPE compliance .

Q. How can researchers assess the purity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or coupled to MS is effective for purity analysis. The compound’s strong UV absorbance (due to aromatic and CF groups) allows sensitive detection. Differential scanning calorimetry (DSC) can also verify purity by analyzing melting point consistency, as demonstrated for structurally similar trifluoromethylated compounds .

Advanced Research Questions

Q. What synthetic strategies mitigate competing side reactions during the preparation of this compound?

- Answer : The electron-deficient aromatic ring (due to -CF groups) increases susceptibility to unwanted electrophilic substitutions. Employing protective groups (e.g., Boc for the amine) during coupling reactions and using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can minimize side products. Solvent choice (e.g., DMF or THF) and controlled temperatures (60–80°C) optimize reaction specificity .

Q. How do the electronic effects of -CF substituents influence the compound’s reactivity in nucleophilic reactions?

- Answer : The -CF groups induce strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity at the para position. This facilitates nucleophilic attacks but may also lead to deactivation if over-substitution occurs. Computational studies (e.g., DFT) using Fukui indices can predict reactive sites, as shown for 3,5-bis(trifluoromethyl)aniline derivatives .

Q. What computational tools are suitable for modeling the compound’s behavior in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model electronic properties and reaction pathways. Molecular dynamics simulations can predict solubility and aggregation behavior in solvents. Thermochemical data (e.g., enthalpy of formation from NIST) for related trifluoromethylated compounds provide benchmarks for validation .

Q. How can researchers address discrepancies in experimental vs. theoretical boiling points?

- Answer : Discrepancies often arise from intermolecular forces (e.g., hydrogen bonding in propylamine vs. CF-induced hydrophobicity). Compare experimental boiling points (if unavailable for the target compound) with analogs like 3-(4-methylphenoxy)propylamine (boiling point ~264°C). Adjustments using group contribution methods or QSPR models account for -CF effects .

Methodological Notes

- Synthesis Optimization : For coupling reactions, monitor progress via TLC (silica gel, UV-active spots) and purify via column chromatography (hexane/ethyl acetate gradients).

- Safety Compliance : Regularly review Safety Data Sheets (SDS) for updates, as trifluoromethylated amines may exhibit unique hazards not fully captured in generic protocols .

- Data Validation : Cross-reference experimental results (e.g., NMR shifts) with databases like NIST Chemistry WebBook for analogous compounds to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.